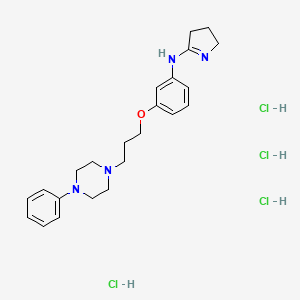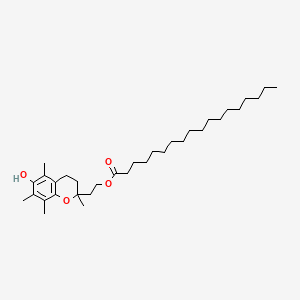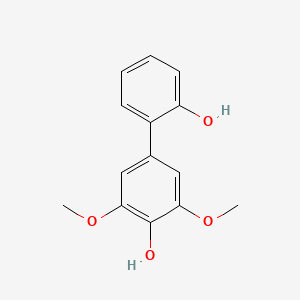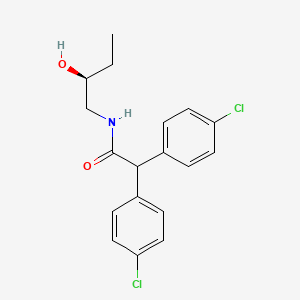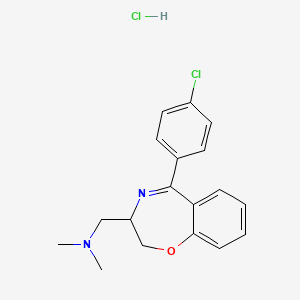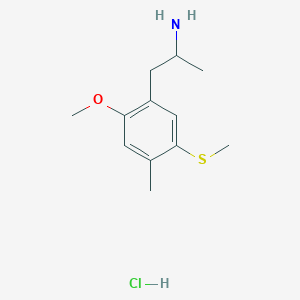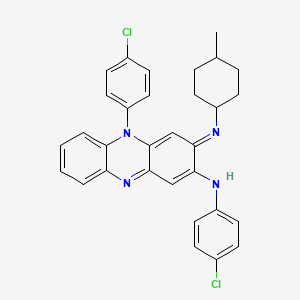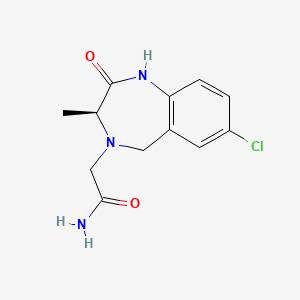
2-Buten-1-one, 1-(2,6,6-trimethyl-1,3-cyclohexadien-1-yl)-, (2Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Buten-1-one, 1-(2,6,6-trimethyl-1,3-cyclohexadien-1-yl)-, (2Z)-, also known as (2Z)-β-Damascenone, is an organic compound with the molecular formula C13H18O. It is a member of the family of compounds known as damascenones, which are known for their potent aroma and are often used in the fragrance industry. This compound is particularly notable for its presence in various essential oils and its contribution to the scent of roses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Buten-1-one, 1-(2,6,6-trimethyl-1,3-cyclohexadien-1-yl)-, (2Z)- can be achieved through several methods. One common synthetic route involves the dehydration of β-ionone, which is a key intermediate in the biosynthesis of carotenoids. The reaction typically requires acidic conditions and elevated temperatures to facilitate the elimination of water and formation of the conjugated enone system.
Industrial Production Methods
Industrial production of this compound often involves the use of β-ionone as a starting material. The process includes steps such as isomerization and dehydration under controlled conditions to ensure high yield and purity. The use of catalysts, such as acid catalysts, can enhance the efficiency of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
2-Buten-1-one, 1-(2,6,6-trimethyl-1,3-cyclohexadien-1-yl)-, (2Z)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the enone system to saturated ketones or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium reagents (RLi) can be employed.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Saturated ketones or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Buten-1-one, 1-(2,6,6-trimethyl-1,3-cyclohexadien-1-yl)-, (2Z)- has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of enone chemistry and conjugated systems.
Biology: Investigated for its role in plant biochemistry and its biosynthesis from carotenoids.
Medicine: Explored for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Widely used in the fragrance industry for its potent aroma, contributing to the scent profiles of perfumes and essential oils.
Mécanisme D'action
The mechanism of action of 2-Buten-1-one, 1-(2,6,6-trimethyl-1,3-cyclohexadien-1-yl)-, (2Z)- involves its interaction with various molecular targets. The compound’s enone system allows it to participate in Michael addition reactions, where nucleophiles add to the β-carbon of the enone. This reactivity is crucial for its biological activity and its role in fragrance chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-β-Damascenone: The (E)-isomer of the compound, which has a different spatial arrangement of atoms.
cis-β-Damascenone: Another stereoisomer with distinct chemical and sensory properties.
β-Ionone: A related compound that serves as a precursor in the synthesis of damascenones.
Uniqueness
2-Buten-1-one, 1-(2,6,6-trimethyl-1,3-cyclohexadien-1-yl)-, (2Z)- is unique due to its specific (2Z)-configuration, which imparts distinct olfactory properties compared to its isomers. This configuration influences its reactivity and interactions with biological targets, making it a valuable compound in both research and industrial applications.
Propriétés
Numéro CAS |
59739-63-8 |
|---|---|
Formule moléculaire |
C13H18O |
Poids moléculaire |
190.28 g/mol |
Nom IUPAC |
(Z)-1-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)but-2-en-1-one |
InChI |
InChI=1S/C13H18O/c1-5-7-11(14)12-10(2)8-6-9-13(12,3)4/h5-8H,9H2,1-4H3/b7-5- |
Clé InChI |
POIARNZEYGURDG-ALCCZGGFSA-N |
SMILES isomérique |
C/C=C\C(=O)C1=C(C=CCC1(C)C)C |
SMILES canonique |
CC=CC(=O)C1=C(C=CCC1(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


